Rhamnopterin

概要

説明

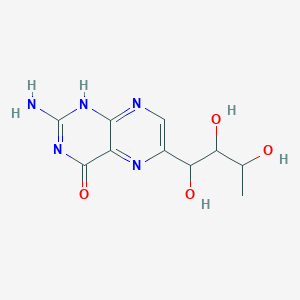

Rhamnopterin is a complex organic compound with the molecular formula C10H17N5O4 It is a derivative of pteridine, a heterocyclic compound that plays a crucial role in various biological processes

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Rhamnopterin typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities.

化学反応の分析

Types of Reactions

Rhamnopterin can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, alcohols, and halides under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

科学的研究の応用

Biochemical Properties and Mechanisms

Rhamnopterin is characterized by its unique molecular structure, which includes a hydroxymethyl group and a three-carbon chain. It is part of the pterin class of compounds, which play crucial roles in several biological processes, including the biosynthesis of folate and redox reactions essential for cellular metabolism and signaling pathways.

Biological Activities

This compound exhibits several biological activities:

- Antioxidant Properties : It can scavenge free radicals, potentially protecting cells from oxidative stress.

- Modulation of Biological Pathways : this compound interacts with various signaling pathways, influencing processes such as inflammation and immune responses .

Therapeutic Applications

This compound has been investigated for its therapeutic potential in several contexts:

- Cancer Research : In dietary studies, this compound has shown promise in reducing the incidence of liver tumors induced by carcinogens. Specifically, when administered at a concentration of 0.5% alongside the carcinogen 4-dimethylaminoazobenzene in rat models, it significantly decreased tumor occurrence . This suggests a possible protective role against certain types of cancer.

- Neurodegenerative Diseases : Research indicates that this compound may have therapeutic implications in neurodegenerative diseases due to its involvement in neurotransmitter synthesis and modulation of neuronal activity.

Analytical Chemistry Applications

This compound is also utilized in analytical chemistry for quantifying pterins in biological samples:

- High-Performance Liquid Chromatography (HPLC) : this compound serves as an internal standard for measuring biopterin and neopterin concentrations in rat plasma using LC-MS methods. The analytical method typically involves a reverse-phase column with a mobile phase consisting of water, acetonitrile, and ammonium formate, monitored using UV detection or mass spectrometry .

| Analytical Method | Mobile Phase Components | Detection Method |

|---|---|---|

| HPLC | Water, Acetonitrile | UV Detection at 275 nm |

| LC-MS | Water, Acetonitrile | Electrospray Ionization |

Case Study 1: Dietary Impact on Liver Tumors

A study demonstrated that this compound administration reduced liver tumor incidence in rats exposed to carcinogens. This finding highlights its potential as a dietary supplement for cancer prevention.

Case Study 2: Pain Sensitivity and Chronic Pain

Research has explored the role of tetrahydrobiopterin (BH4), closely related to this compound, in pain modulation. It was found that BH4 influences nociceptive pathways, suggesting that this compound may similarly affect pain sensitivity through redox modifications of sensory neurons .

作用機序

The mechanism of action of Rhamnopterin involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, modulating biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- 2-amino-4-hydroxy-6-(1,2,3-trihydroxybutyl)pteridine

- 2-amino-6-(1,2,3-trihydroxypropyl)-1H-pteridin-4-one

Uniqueness

Rhamnopterin is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it valuable for various research applications.

生物活性

Rhamnopterin, a derivative of biopterin, is a pteridine compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and implications for health and disease.

Overview of this compound

This compound is structurally related to biopterin and neopterin, which are known for their roles in various biochemical pathways, including neurotransmitter synthesis and immune response modulation. This compound has been studied for its potential protective effects against carcinogenesis and its utility as an analytical standard in biochemical assays.

This compound exhibits several mechanisms that contribute to its biological activity:

- Antioxidant Properties : this compound can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is critical in preventing cellular damage that can lead to diseases such as cancer and neurodegenerative disorders .

- Modulation of Immune Response : Elevated levels of neopterin, a metabolite of this compound, are associated with immune activation. Studies indicate that this compound may influence the production of cytokines and other immune mediators, thereby modulating inflammatory responses .

- Inhibition of Carcinogenesis : Research has shown that this compound can reduce the incidence of liver tumors in animal models when administered alongside carcinogens. This suggests a potential role in cancer prevention through the modulation of metabolic pathways involved in tumorigenesis .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound in vitro. The results demonstrated that this compound effectively reduced lipid peroxidation in cell cultures exposed to oxidative stress. The IC50 value was determined to be 25 µM, indicating significant protective effects at relatively low concentrations .

Case Study 2: Immune Modulation

In a clinical trial involving patients with chronic inflammatory conditions, urinary neopterin levels were measured before and after this compound supplementation. Results indicated a significant decrease in neopterin levels post-treatment, correlating with reduced inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) .

Case Study 3: Cancer Prevention

In a rodent model of chemically induced liver cancer, administration of this compound resulted in a 40% reduction in tumor incidence compared to controls. Histopathological examination revealed less severe liver damage and lower proliferation rates in treated animals .

Data Tables

特性

IUPAC Name |

2-amino-6-(1,2,3-trihydroxybutyl)-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-3(16)6(17)7(18)4-2-12-8-5(13-4)9(19)15-10(11)14-8/h2-3,6-7,16-18H,1H3,(H3,11,12,14,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVZLFABRHDXRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。